molecular formula C13H18O3 B2812691 4-(Hydroxymethyl)phenyl 4-methylpentanoate CAS No. 1260658-68-1

4-(Hydroxymethyl)phenyl 4-methylpentanoate

Cat. No.: B2812691
CAS No.: 1260658-68-1
M. Wt: 222.284
InChI Key: DJWZYDIGSARZDK-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)phenyl 4-methylpentanoate is an organic compound with the molecular formula C13H18O3 and a molecular weight of 222.284 g/mol. This compound is characterized by the presence of a hydroxymethyl group attached to a phenyl ring, which is further connected to a 4-methylpentanoate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxymethyl)phenyl 4-methylpentanoate typically involves the esterification of 4-(hydroxymethyl)phenol with 4-methylpentanoic acid. This reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 4-(Hydroxymethyl)phenyl 4-methylpentanoate can undergo oxidation reactions, where the hydroxymethyl group is converted to a carboxylic acid group.

    Reduction: The ester group in the compound can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: 4-(Carboxyphenyl) 4-methylpentanoate.

    Reduction: 4-(Hydroxymethyl)phenyl 4-methylpentanol.

    Substitution: Various substituted phenyl esters depending on the nucleophile used.

Scientific Research Applications

4-(Hydroxymethyl)phenyl 4-methylpentanoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)phenyl 4-methylpentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the ester group may undergo hydrolysis to release active metabolites. These interactions can modulate biochemical pathways and elicit physiological responses.

Comparison with Similar Compounds

Similar Compounds

    4-(Hydroxymethyl)phenyl acetate: Similar structure but with an acetate ester group.

    4-(Hydroxymethyl)phenyl butyrate: Contains a butyrate ester group instead of a 4-methylpentanoate group.

    4-(Hydroxymethyl)phenyl propionate: Features a propionate ester group.

Uniqueness

4-(Hydroxymethyl)phenyl 4-methylpentanoate is unique due to its specific ester group, which imparts distinct chemical and physical properties

Properties

IUPAC Name

[4-(hydroxymethyl)phenyl] 4-methylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-10(2)3-8-13(15)16-12-6-4-11(9-14)5-7-12/h4-7,10,14H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJWZYDIGSARZDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(=O)OC1=CC=C(C=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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